

Activity of Novel β-Lactamase Inhibitor Combinations Against Carbapenem-Resistant Enterobacteriaceae (CRE)

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Compound of Interest		
Compound Name:	Brobactam sodium	
Cat. No.:	B15564489	Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

Note: While this guide focuses on the activity of various β -lactamase inhibitor combinations against carbapenem-resistant Enterobacteriaceae (CRE), specific experimental data on the activity of **Brobactam sodium** against CRE is not readily available in the current body of scientific literature. Brobactam is a known β -lactamase inhibitor that has been evaluated in combination with ampicillin against various bacteria.[1][2][3][4] However, its efficacy against the specific and critical threat of CRE has not been detailed in published in-vitro or in-vivo studies.

This guide therefore provides a comparative overview of the performance of other significant β -lactamase inhibitor combinations for which there is published data against CRE, serving as a valuable resource for understanding the current landscape of treatment options and research directions.

Introduction to Carbapenem-Resistant Enterobacteriaceae (CRE)

Carbapenem-resistant Enterobacteriaceae (CRE) represent an urgent global public health threat. These microorganisms, including species like Klebsiella pneumoniae and Escherichia coli, have acquired resistance to carbapenem antibiotics, which are often considered the last line of defense against multidrug-resistant bacterial infections. Resistance is primarily mediated by the production of carbapenemase enzymes, which hydrolyze and inactivate carbapenem



antibiotics. The development of novel β -lactamase inhibitors that can overcome these resistance mechanisms is a critical area of infectious disease research.

In Vitro Activity of β -Lactamase Inhibitor Combinations against CRE

The following table summarizes the in vitro activity of two key β -lactamase inhibitor combinations, Ceftazidime-Avibactam and Meropenem-Vaborbactam, against various CRE isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.



β- Lactamas e Inhibitor Combinat ion	Organism	Carbapen emase Type	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (µg/mL)	Susceptib ility (%)
Ceftazidim e- Avibactam	K. pneumonia e	KPC	0.25 to ≥512	1	-	84
E. cloacae	KPC	-	-	-	-	_
E. coli	KPC	-	-	-	-	
Meropene m- Vaborbacta m	K. pneumonia e	KPC	0.015 to 16	0.03	-	98
E. cloacae	KPC	-	-	-	-	_
E. coli	KPC	-	-	-	-	_
Enterobact eriaceae	KPC	≤4/8	0.5	32	99.5	_
Enterobact eriaceae	MBLs (NDM, VIM, IMP)	-	-	-	Limited Activity	_
Enterobact eriaceae	OXA-48- like	-	-	-	Limited Activity	_

Data synthesized from multiple sources. MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy



of β -lactamase inhibitor combinations.

Minimum Inhibitory Concentration (MIC) Determination

- Method: Broth microdilution is a standard method used to determine the MIC of an antimicrobial agent.
- Procedure:
 - Prepare a series of twofold dilutions of the β-lactamase inhibitor combination in cationadjusted Mueller-Hinton broth.
 - Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
 - Incubate the plates at 35-37°C for 16-20 hours.
 - The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
- Quality Control: Reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922 and K. pneumoniae ATCC 700603) are included in each assay to ensure the accuracy and reproducibility of the results.

Time-Kill Assays

- Method: Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
- Procedure:
 - A standardized bacterial suspension in the logarithmic growth phase is added to flasks containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).
 - A growth control flask without the antimicrobial agent is also included.
 - The flasks are incubated at 35-37°C with shaking.

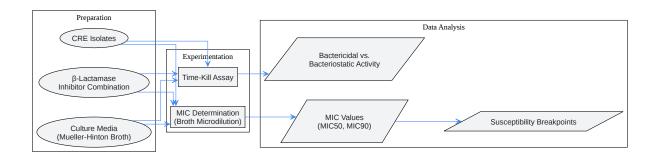


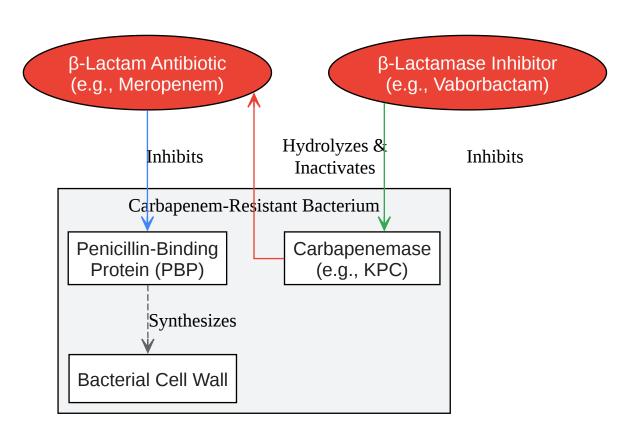
- Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar media.
- After incubation, the number of viable colonies (CFU/mL) is determined.
- Interpretation: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Visualizing Experimental Workflow and Mechanism of Action

Diagrams generated using Graphviz provide a clear visual representation of complex processes.







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